N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate
Overview
Description
“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is a complex chemical compound with the CAS Number: 1185435-02-2 . It has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 .
Molecular Structure Analysis
The linear formula for “N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is C11 H14 N2 . C H2 O2 . Unfortunately, detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 . Unfortunately, detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Thermal Energy Transport System
The study reviewed thermal energy transport systems using synthesis and decomposition reactions of methanol, highlighting the process of carbonylation of methanol to methyl formate followed by hydrogenolysis. This process demonstrates the potential for recovering wasted or unused discharged heat from industrial sources, focusing on the development of catalysts and liquid phase reactors for energy efficiency (Qiusheng Liu et al., 2002)(source).
Synthetic Processes for Methyl Formate
This review introduces six methods for methyl formate synthesis, including direct esteration and methanol carbonylation, with emphasis on research directions for improving reaction temperature, energy consumption, and yield. This highlights the industrial application and research interest in processes related to the synthesis of compounds like methyl formate (L. Feng, 2000)(source).
Methanol Reforming and Catalysts
The review focuses on Cu-based catalysts in methanol reforming for hydrogen production, discussing the kinetics and reaction mechanisms. It includes the study of surface interaction mechanisms with various adsorbates, shedding light on the complex chemistry involved in catalytic processes relevant to the compound's synthesis and applications (Siek-Ting Yong et al., 2013)(source).
Biochemical Pathways in Cancer Therapy
Indoleamine-2,3-dioxygenase (IDO) inhibitors have been studied for their role in cancer therapy, reflecting on the biochemical pathways that might intersect with the metabolism of indole-based compounds. Although not directly related to "N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate," the research on IDO inhibitors like 1-methyltryptophan provides insight into the broader context of indoleamine's physiological and therapeutic importance (S. Löb et al., 2009)(source).
Indole Synthesis in Organic Chemistry
The review presents a classification of all indole syntheses, offering a comprehensive framework for the preparation of indoles. This is directly relevant to understanding the synthetic pathways that could be applied to or derived from the synthesis of "N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate," highlighting the versatility and complexity of indole chemistry (D. Taber & Pavan K. Tirunahari, 2011)(source).
Future Directions
properties
IUPAC Name |
formic acid;N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIXQJWNYSATGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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